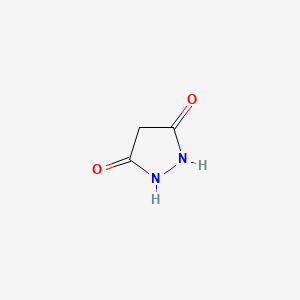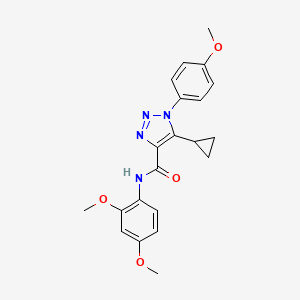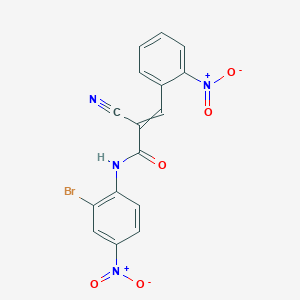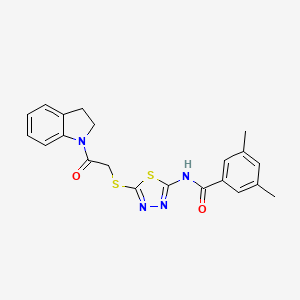![molecular formula C16H11N3O2S B2422675 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 892287-43-3](/img/structure/B2422675.png)
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .
Mécanisme D'action
Target of Action
The compound, also known as 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one, primarily targets Bruton’s tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ) . Both BTK and PI3Kδ play crucial roles in the progression of leukemia .
Mode of Action
The compound interacts with its targets, BTK and PI3Kδ, by inhibiting their activity . This inhibition blocks the signaling pathways associated with these targets, thereby preventing the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BTK and PI3K signaling pathways . By inhibiting BTK and PI3Kδ, the compound disrupts the signaling pathways that promote cell proliferation and survival. This leads to a decrease in the proliferation of leukemia cells .
Pharmacokinetics
The compound’s potent inhibitory activity against btk and pi3kδ suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of BTK and PI3Kδ, disruption of associated signaling pathways, and reduction in leukemia cell proliferation .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory, antiviral, and antimicrobial agent.
Medicine: Explored for its anti-proliferative properties, making it a candidate for cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anti-cancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits anti-tubercular and anti-proliferative activities.
Pyrido[1,2-a]pyrimidin-4-one: Demonstrates antiproliferative activity against various cancer cell lines.
Uniqueness
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-14-13(11-6-1-2-7-12(11)21-14)18-16(22)19(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDTWFLHZWCMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)
![13-chloro-5-(2-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2422595.png)
![(E)-1-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]methanimine](/img/structure/B2422596.png)


![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2422602.png)
![2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2422603.png)

![Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2422605.png)
![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)
